Chromatographic Differentiation: Measured Relative Retention Time vs. Trazodone API
3-Dechloro-3-bromo trazodone demonstrates a distinct chromatographic profile from the parent drug, Trazodone API. This differentiation is a fundamental requirement for its use as a system suitability marker in analytical methods. In a validated HPLC method for Trazodone tablets, the compound was shown to have a relative retention time of approximately 2.1 compared to the Trazodone API peak [1]. This significant difference in retention ensures it does not co-elute with the main drug, allowing for accurate quantification.
| Evidence Dimension | Relative Retention Time (RRT) by HPLC |
|---|---|
| Target Compound Data | RRT ~ 2.1 [1] |
| Comparator Or Baseline | Trazodone API (RRT = 1.0) [1] |
| Quantified Difference | Approximately 2.1-fold difference |
| Conditions | Agilent Eclipse XDB-C18 column (4.6×250 mm, 5µm); mobile phase A: acetonitrile, B: diethylamine-water (0.4:650); gradient elution; flow rate 2.0 mL/min; detection 254 nm; 40°C [1]. |
Why This Matters
Procurement of the exact impurity ensures a validated, specific method that can distinguish the analyte from related substances, a non-negotiable requirement for regulatory filings.
- [1] Sun, Y., et al. (2022). 'HPLC Gradient Elution Method for the Determination of Impurities in Trazodone Hydrochloride Tablets.' Wanfang Med Online. View Source
